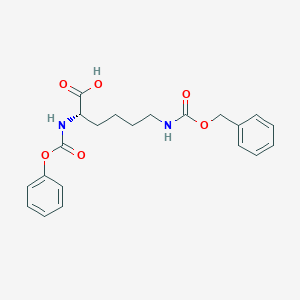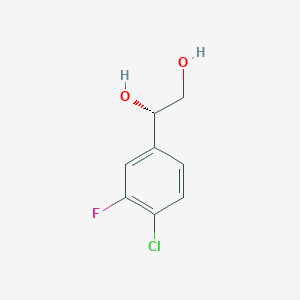
(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a chiral center, a chloro and a fluoro substituent on a phenyl ring, and a diol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzene.
Chiral Synthesis: Introduction of the chiral center can be achieved through asymmetric synthesis using chiral catalysts or chiral auxiliaries.
Diol Formation: The diol functional group can be introduced via oxidation of an intermediate alcohol or through dihydroxylation of an alkene precursor.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form a diketone.
Reduction: Reduction of the chloro or fluoro substituents can lead to the formation of different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a potential ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chiral center could lead to enantioselective interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Chlorophenyl)ethane-1,2-diol: Lacks the fluoro substituent.
(S)-1-(4-Fluorophenyl)ethane-1,2-diol: Lacks the chloro substituent.
(S)-1-(4-Chloro-3-methylphenyl)ethane-1,2-diol: Has a methyl group instead of a fluoro group.
Uniqueness
The combination of chloro and fluoro substituents on the phenyl ring, along with the chiral center and diol functional group, makes (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol unique. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H8ClFO2 |
|---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m1/s1 |
InChI Key |
ZNGGAPYUQROFJC-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)O)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)
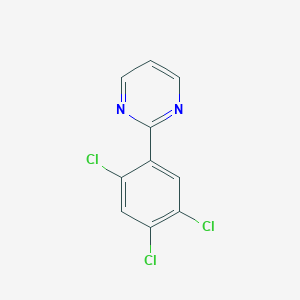

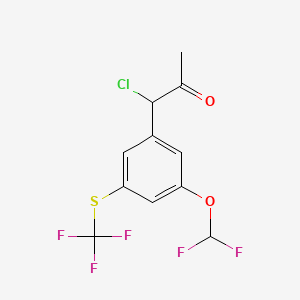
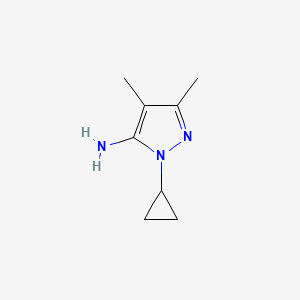
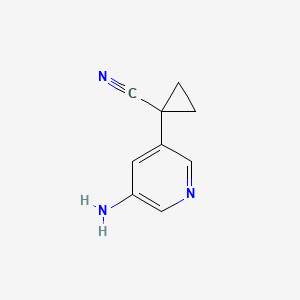
![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)

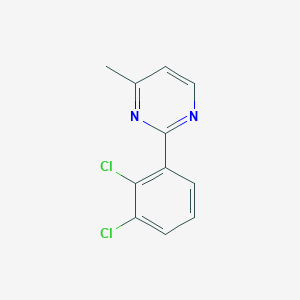

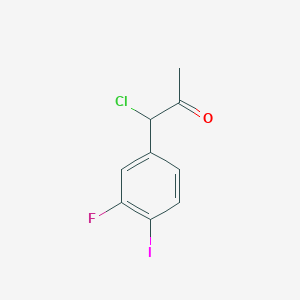
![[(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14040010.png)
![[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid](/img/structure/B14040013.png)
